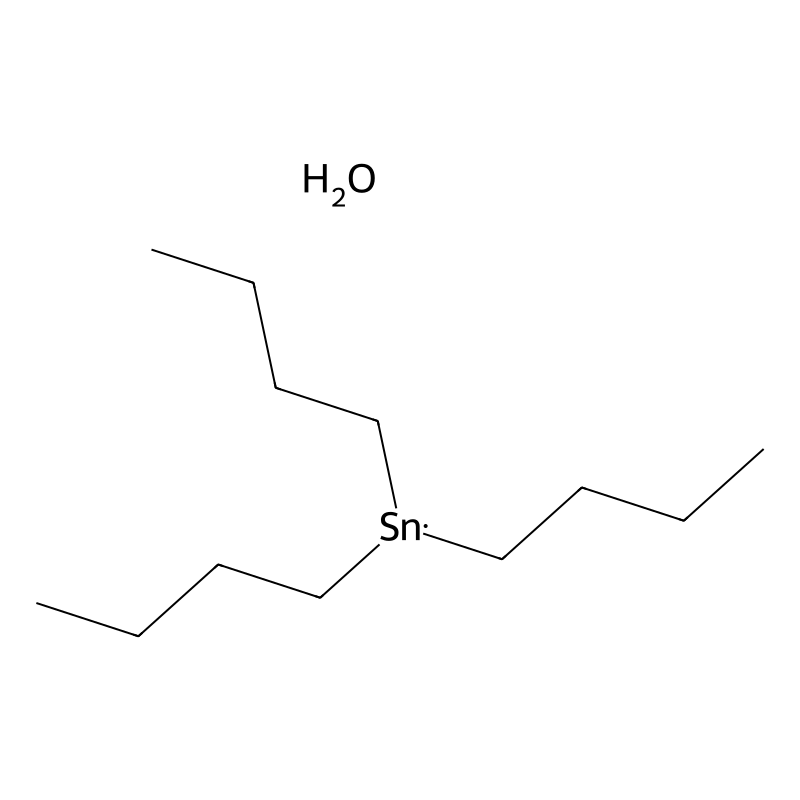

Tributyltin hydroxide

C12H28OSn

Content Navigation

CAS Number

Product Name

Molecular Formula

C12H28OSn

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Tributyltin hydroxide (TBTH) is an organotin compound featuring a tin atom covalently bonded to three butyl groups and a single hydroxyl group. It serves as a key intermediate in organotin chemistry and as a potent biocidal agent, particularly in wood preservation. Unlike its common analogue, bis(tributyltin) oxide (TBTO), which is a liquid, tributyltin hydroxide is typically supplied as a solid. This physical difference, along with the distinct reactivity of the hydroxyl group, is fundamental to its specific applications and handling requirements in both laboratory and industrial settings.

Direct substitution of tributyltin hydroxide (TBTH) with its common dehydration product, bis(tributyltin) oxide (TBTO), or its halide precursor, tributyltin chloride (TBTC), often leads to process and formulation failures. The hydroxyl group in TBTH imparts a distinct polarity, solubility profile, and chemical reactivity compared to the oxo-bridged structure of TBTO or the halide of TBTC. These differences are critical in applications requiring specific solubility for aqueous or alcoholic formulations, defined thermal decomposition pathways for process control, or the unique reactivity of a hydroxide versus an oxide or chloride in catalysis and synthesis. Therefore, selecting the correct tributyltin species is a critical, non-trivial procurement decision based on specific processing and performance requirements.

Improved Aqueous Dispersibility Over Bis(tributyltin) oxide (TBTO) for Formulation Flexibility

Tributyltin hydroxide (TBTH) demonstrates significantly greater solubility in water compared to its anhydrous form, bis(tributyltin) oxide (TBTO). Published data indicates the water solubility of TBTH is approximately 71.2 mg/L, whereas TBTO is documented as having a much lower solubility, often cited as less than 20 mg/L and sometimes as low as 4 mg/L.

| Evidence Dimension | Solubility in Water at 20°C |

| Target Compound Data | ~71.2 mg/L |

| Comparator Or Baseline | Bis(tributyltin) oxide (TBTO) at <20 mg/L |

| Quantified Difference | At least 3.5 times more soluble |

| Conditions | Standard temperature and pressure. |

This solubility difference is critical for developing stable aqueous or alcohol-based biocidal formulations, enabling easier handling and more consistent application without requiring co-solvents.

Defined Thermal Behavior: Predictable Dehydration Pathway for Process Control

Tributyltin hydroxide provides a distinct processing advantage due to its well-defined thermal decomposition. Upon heating, it cleanly and predictably dehydrates to form bis(tributyltin) oxide (TBTO) and water. This conversion typically occurs at temperatures above 45°C and is a key consideration in thermal processing. In contrast, TBTO is already the dehydrated product and does not offer this specific thermal transition, making TBTH the required precursor for applications that leverage this in-situ water release or controlled conversion.

| Evidence Dimension | Thermal Decomposition Onset |

| Target Compound Data | Dehydrates to TBTO >45°C |

| Comparator Or Baseline | Bis(tributyltin) oxide (TBTO) is thermally stable in this range (Boiling Point: 180°C @ 2 mmHg) |

| Quantified Difference | Provides a specific, low-temperature chemical transition not available with TBTO. |

| Conditions | Heating under standard atmospheric conditions. |

For processes requiring controlled release of water or in-situ generation of TBTO at moderate temperatures, TBTH is the necessary starting material, offering a level of process control that procuring TBTO directly cannot provide.

Superior Biocidal Efficacy of the Tributyltin Moiety Compared to Triphenyltin Analogues

The biocidal action of tributyltin compounds is primarily driven by the tributyltin cation. While the hydroxide form facilitates delivery, the core efficacy of the tributyltin (TBT) moiety is exceptionally high against key organisms. For instance, in wood preservation, the toxic threshold of TBTO (the active formed from TBTH) against the fungus *Coniophora puteana* is significantly lower than that of triphenyltin hydroxide (TPTH), indicating higher potency. TBT compounds are known to be more potent biocides than triphenyltin (TPT) compounds against a range of organisms.

| Evidence Dimension | Acute Toxicity (LD50, Oral, Rat) |

| Target Compound Data | Tributyltin Oxide: 156-234 mg/kg |

| Comparator Or Baseline | Triphenyltin Hydroxide: ~156 mg/kg (similar acute toxicity, but different application efficacy) |

| Quantified Difference | While acute mammalian toxicity is comparable, the fungicidal efficacy of the tributyltin moiety is superior for specific applications like wood preservation. |

| Conditions | Comparative toxicological data for rats. |

For applications demanding maximum fungicidal performance, such as wood preservation, specifying a tributyltin-based compound like TBTH provides a higher level of efficacy over triphenyltin-based alternatives.

Formulation of Solvent-Based or Aqueous-Dispersible Wood Preservatives

Leveraging its superior aqueous dispersibility compared to TBTO and the high fungicidal efficacy of the tributyltin moiety, TBTH is the preferred choice for formulating wood preservatives where ease of application and consistent penetration into the substrate are paramount.

Precursor for Organotin Esters and Specialty Catalysts

The specific reactivity of the hydroxyl group makes TBTH an ideal starting material for synthesizing other tributyltin compounds, such as esters or carboxylates. Its defined thermal dehydration to TBTO allows it to be used in processes where controlled conversion at moderate temperatures is a required step.

Catalysis in Urethane and Esterification Reactions

In specific catalytic applications, such as the formation of polyurethanes or in esterification reactions, the hydroxide form can offer a different activity profile compared to chloride or oxide analogues. Its use is indicated where the presence of a hydroxide functionality is mechanistically important.